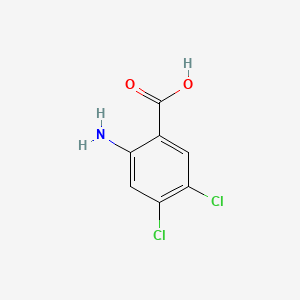

2-Amino-4,5-dichlorobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4,5-dichlorobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2H,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQWFRBVVABTUKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20776-61-8 | |

| Record name | 2-amino-4,5-dichlorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 2-Amino-4,5-dichlorobenzoic Acid: Synthesis, Properties, and Applications in Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,5-dichlorobenzoic acid (CAS No. 20776-61-8) is a halogenated anthranilic acid derivative that serves as a valuable and versatile building block in synthetic organic chemistry. Its unique substitution pattern—an amino group ortho to a carboxylic acid, flanked by two chlorine atoms on the phenyl ring—provides a scaffold ripe for the construction of complex heterocyclic systems. This guide offers an in-depth analysis of its chemical properties, synthesis, and critical applications, with a particular focus on its utility as a starting material in the development of novel pharmaceutical agents.

Part 1: Physicochemical and Spectroscopic Profile

The identity and purity of a chemical building block are paramount in research and development. This section details the fundamental properties of this compound.

Chemical and Physical Properties

This compound typically appears as a solid, ranging in color from off-white to light yellow.[1] Its key properties are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 20776-61-8 | [2] |

| Molecular Formula | C₇H₅Cl₂NO₂ | [2] |

| Molecular Weight | 206.03 g/mol | |

| Melting Point | 213-214 °C | [2] |

| Boiling Point | 380.5 ± 42.0 °C (Predicted) | [2] |

| Appearance | Solid | [2] |

| Solubility | Soluble in ether and alcohols; slightly soluble in water. | [3] |

| Storage | 4°C, protect from light. | [2] |

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Expected): The proton NMR spectrum is expected to show two distinct signals in the aromatic region.

-

H-3 Proton: A singlet appearing at the highest field (lowest ppm) due to the strong electron-donating effect of the adjacent amino group.

-

H-6 Proton: A singlet appearing further downfield, influenced by the carboxylic acid and the chlorine at position 5.

-

Amine (NH₂) and Carboxyl (COOH) Protons: These will appear as broad singlets, and their chemical shifts can vary significantly depending on the solvent and concentration.

¹³C NMR Spectroscopy (Expected): The carbon NMR spectrum should display seven unique signals:

-

Carboxyl Carbon (C=O): The signal with the highest chemical shift, typically >165 ppm.

-

Aromatic Carbons: Six distinct signals for the carbons of the benzene ring. The carbons directly attached to the chlorine atoms (C-4, C-5) and the amino group (C-2) will show characteristic shifts. The carbon bearing the carboxylic acid (C-1) will also be readily identifiable.

Part 2: Synthesis of this compound

The primary and most direct route for the synthesis of this compound is the Hofmann rearrangement of 4,5-dichlorophthalimide. This reaction provides a high-yield pathway from a readily available starting material.

Synthesis Pathway: Hofmann Rearrangement

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. When applied to a phthalimide, it results in the corresponding anthranilic acid. The reaction proceeds via an isocyanate intermediate, which is subsequently hydrolyzed.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on a general procedure for the Hofmann rearrangement of a substituted phthalimide.[1]

Materials:

-

4,5-Dichlorophthalimide (1.0 eq)

-

25% Aqueous Sodium Hydroxide (NaOH) solution

-

Bromine (Br₂) (1.0 eq)

-

5% Aqueous Sodium Hydroxide (NaOH) solution

-

Concentrated Hydrochloric Acid (HCl)

-

Methanol

-

Water (deionized)

-

Ice

Procedure:

-

Preparation of Sodium Hypobromite (NaOBr) Solution: In a flask equipped with a magnetic stirrer and cooled in an ice bath to 0°C, add 75 mL of 25% aqueous NaOH solution. Slowly add bromine (16.0 g, 0.1 mol) to the cold, stirred solution. Continue stirring until a clear, yellow solution of NaOBr is formed.

-

Preparation of Phthalimide Solution: In a separate beaker, dissolve 4,5-dichlorophthalimide (21.6 g, 0.1 mol) in 170 mL of 5% aqueous NaOH solution. Cool this solution to 0°C in an ice bath.

-

Reaction: Slowly add the cold phthalimide solution to the vigorously stirred, cold NaOBr solution. The addition should be controlled to maintain the temperature at or near 0°C.

-

Heating: After the addition is complete, continue to stir the reaction mixture vigorously for 5 minutes at 0°C. Then, remove the ice bath and heat the mixture to 80°C. Hold at this temperature for 2 minutes.

-

Work-up and Isolation: Cool the reaction mixture to room temperature. Carefully neutralize the mixture with concentrated hydrochloric acid until the pH is neutral. A precipitate will form.

-

Collect the solid precipitate by vacuum filtration and wash the filter cake thoroughly with ice-cold water.

-

Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot methanol, and then add hot water until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol/water, and dry under vacuum to yield pure this compound.[1]

Part 3: Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its role as a versatile intermediate for constructing more complex molecules, particularly heterocyclic scaffolds of medicinal importance. The ortho-amino benzoic acid motif is a classic precursor for the synthesis of quinazolines and quinazolinones, structures that are prevalent in a wide range of biologically active compounds.

Key Scaffold Synthesis: Quinazolines

A significant application of this compound is in the synthesis of 6,7-dichloro-substituted quinazolines. This specific substitution pattern has been explored in the development of various therapeutic agents. A United States Patent describes the use of this compound as a starting material for preparing 2,4,6,7-tetrachloroquinazoline, a key intermediate for further elaboration.[4]

Caption: Pathway from the core building block to advanced drug scaffolds.

Representative Protocol: Synthesis of 6,7-Dichloro-4(3H)-quinazolinone

This protocol demonstrates the utility of this compound in forming a heterocyclic core. It is adapted from the Niementowski quinazolinone synthesis, a reliable method for this transformation.

Materials:

-

This compound (1.0 eq)

-

Formamide (excess, used as reagent and solvent)

-

High-temperature reaction vessel with overhead stirrer and condenser

Procedure:

-

Reaction Setup: In a reaction vessel, combine this compound with an excess of formamide (e.g., 4-5 equivalents).

-

Heating: Heat the reaction mixture with stirring to a temperature between 130-180°C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reaction Completion: Continue heating for several hours until the starting material is consumed. Water will be evolved as a byproduct of the cyclization.

-

Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate directly from the formamide solution.

-

Dilute the mixture with water to fully precipitate the product.

-

Collect the solid by vacuum filtration and wash thoroughly with water to remove residual formamide.

-

The crude 6,7-dichloro-4(3H)-quinazolinone can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.

Part 4: Safety, Handling, and Storage

Proper handling of all chemicals is essential for laboratory safety. This compound is classified as harmful and an irritant.

GHS Hazard Information

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat is required.

-

Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with a particulate filter.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage Recommendations

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2]

-

Keep away from incompatible materials such as strong oxidizing agents.

-

The recommended storage temperature is 4°C, and the container should be protected from light.[2]

References

-

PrepChem. (n.d.). Preparation of 2-amino-5-chlorobenzoic acid. Retrieved from [Link]

-

ChemBK. (2024, April 9). Benzoic acid, 2-amino-4,5-dichloro-. Retrieved from [Link]

-

University of Cambridge. (n.d.). ¹H NMR Spectroscopy. Retrieved from [Link]

- Supporting Information for a scientific publication. (n.d.). 1H NMR and 13C NMR spectra.

-

ResearchGate. (n.d.). NMR 13C and 1H chemical shifts and coupling constants (D2O, 25°C). Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 3-amino-2,5-dichlorobenzoic acid. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: ¹H NMR Chemical Shifts. Retrieved from [Link]

-

Ng, S. W., & Tiekink, E. R. T. (2011). 2-Amino-4-chlorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2664. Retrieved from [Link]

-

Mallak Specialties Pvt Ltd. (n.d.). 2-Amino-5-chlorobenzoic acid. Retrieved from [Link]

- Janssen Pharmaceutica NV. (2010). Standard Patent AU 2010213814 B2.

- Smodiš, J., et al. (1990). AMINO ACIDS AS SYNTHONS FOR HETEROCYCLES.

-

SURU Chemical. (n.d.). 3 amino 2 5 Dichlorobenzoic acid. Retrieved from [Link]

- Hess, H. J. E., & Cronin, T. H. (1966). United States Patent US3270019A.

Sources

physical and chemical properties of 2-Amino-4,5-dichlorobenzoic acid

An In-depth Technical Guide on 2-Amino-4,5-dichlorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a halogenated derivative of anthranilic acid, is a compound of significant interest in the fields of pharmaceutical and agrochemical research. Its molecular structure, featuring both an amino and a carboxylic acid group on a dichlorinated benzene ring, imparts a unique combination of reactivity and biological activity. This guide provides a comprehensive overview of its core physical and chemical properties, analytical characterization, and established applications, offering valuable insights for professionals engaged in drug discovery and organic synthesis.

Physicochemical Properties

The physical characteristics of this compound are fundamental to its handling, formulation, and behavior in various experimental settings. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅Cl₂NO₂ | [1][2] |

| Molecular Weight | 206.03 g/mol | [1][2] |

| Appearance | White to off-white or light yellow crystalline powder | [1][2][3] |

| Melting Point | 213-214 °C | [1] |

| Boiling Point (Predicted) | 380.5 ± 42.0 °C at 760 mmHg | [1] |

| Density (Predicted) | 1.607 ± 0.06 g/cm³ | [1] |

| Solubility | Soluble in organic solvents like ether and alcohols. | [1][3] |

| Purity | Typically ≥97% or ≥98% (HPLC) | [2] |

| Storage Temperature | 4°C, protect from light. |

The compound's solid, crystalline nature and relatively high melting point are indicative of strong intermolecular forces within its crystal lattice. Its solubility in organic solvents is a key consideration for its use in organic synthesis and purification processes.

Chemical Identity and Structure

A precise understanding of the chemical identity of this compound is crucial for its application and for interpreting experimental data.

-

Synonyms: Benzoic acid, 2-amino-4,5-dichloro-[4]

-

InChI Code: 1S/C7H5Cl2NO2/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2H,10H2,(H,11,12)

-

InChI Key: MQWFRBVVABTUKS-UHFFFAOYSA-N

The structural arrangement of the amino, carboxyl, and chloro substituents on the benzene ring dictates its chemical reactivity and potential for forming various derivatives.

Reactivity and Chemical Behavior

This compound exhibits reactivity characteristic of its constituent functional groups. The aromatic amine can undergo diazotization, acylation, and alkylation reactions. The carboxylic acid group can be converted to esters, amides, and acid chlorides. The chlorine substituents on the aromatic ring are generally unreactive under standard conditions but can influence the regioselectivity of further electrophilic aromatic substitution reactions.

A notable application of its reactivity is its use as a catalyst in organic synthesis. For instance, it can catalyze the reaction of aromatic aldehydes with flexible cellulose amides for the synthesis of quinones.[1][3]

Synthesis Pathway Overview

One documented method for the preparation of this compound involves the reaction of 4,5-Dichlorophthalimide.[5] This process typically involves a Hofmann rearrangement of the corresponding phthalimide.

Caption: Synthetic route to this compound.

Analytical Characterization Protocols

Accurate characterization is paramount in research and drug development. Below are standard protocols for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is essential for determining the purity of the compound.

Objective: To quantify the purity of a this compound sample.

Methodology:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for best peak separation.

-

Standard Solution Preparation: Accurately weigh a known amount of a high-purity reference standard of this compound and dissolve it in a suitable solvent (e.g., mobile phase) to create a stock solution. Prepare a series of dilutions to generate a calibration curve.

-

Sample Solution Preparation: Accurately weigh the sample to be analyzed and dissolve it in the same solvent as the standard to a similar concentration.

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is commonly used.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection: UV detection at a wavelength where the compound has maximum absorbance.

-

-

Analysis: Inject the standard solutions to establish a calibration curve. Then, inject the sample solution. The purity is calculated by comparing the peak area of the sample to the calibration curve.

Caption: Workflow for HPLC purity analysis.

Spectroscopic Analysis

Spectroscopic techniques are vital for structural confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the molecular structure by providing information about the chemical environment of the hydrogen and carbon atoms.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps identify the characteristic functional groups present, such as the N-H stretches of the amino group, the C=O stretch of the carboxylic acid, and the O-H stretch.

-

Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern, further confirming its identity.

Applications in Research and Drug Development

This compound serves as a versatile building block and intermediate in various synthetic applications.

-

Pharmaceutical Intermediates: It is used in the preparation of various organic compounds, including those with potential therapeutic applications such as dyes and pharmaceuticals.[1][3]

-

Agrochemicals: This compound is also utilized in the synthesis of pesticides.[1][3]

-

Organic Synthesis: Its role as a catalyst highlights its utility in facilitating specific chemical transformations.[1][3]

The presence of the amino and carboxylic acid groups, along with the chlorine atoms, provides multiple reaction sites for the construction of more complex molecules, making it a valuable starting material in medicinal chemistry programs.

Safety and Handling

Proper handling of this compound is essential in a laboratory setting.

-

Hazards: It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.

-

Precautions: When handling, it is recommended to use personal protective equipment, including protective glasses, gloves, and a lab coat.[1][3] Work should be conducted in a well-ventilated area to avoid inhalation.[1][3]

-

First Aid: In case of contact with skin or eyes, flush with plenty of water.[1][3] If swallowed, rinse the mouth and seek medical attention.

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before use.[6][7][8]

References

2-Amino-4,5-dichlorobenzoic acid molecular structure and weight

An In-Depth Technical Guide to 2-Amino-4,5-dichlorobenzoic Acid: Properties, Synthesis, and Applications

Introduction

This compound is a substituted aromatic carboxylic acid that serves as a crucial intermediate and building block in various fields of chemical synthesis. Its unique substitution pattern, featuring an amino group, a carboxylic acid, and two chlorine atoms on the benzene ring, imparts specific reactivity and properties that are highly valuable in the development of complex molecules. For researchers and professionals in drug development and materials science, a thorough understanding of this compound's characteristics is essential for its effective application. This guide provides a comprehensive overview of this compound, from its fundamental molecular properties and synthesis to its applications and safety protocols, grounded in established scientific data.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical compound is to confirm its identity and understand its physical characteristics. These properties dictate the conditions required for its storage, handling, and reaction.

Molecular Structure and Identifiers

The arrangement of functional groups on the benzene ring is critical to the chemical behavior of this compound. The ortho-amino and para/meta-chloro substituents influence the acidity of the carboxylic acid and the nucleophilicity of the amino group.

Caption: Molecular Structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | This compound | N/A |

| CAS Number | 20776-61-8 | [1][2][3] |

| Molecular Formula | C₇H₅Cl₂NO₂ | [1][3] |

| Molecular Weight | 206.03 g/mol | [1][3][4] |

| InChI Key | MQWFRBVVABTUKS-UHFFFAOYSA-N |

| Synonyms | Benzoic acid, 2-amino-4,5-dichloro- |[5][6] |

Physicochemical Data

The physical properties of the compound are summarized below. It is noteworthy that different sources report varying melting points, which may be attributable to the purity of the material analyzed. Recrystallization is often necessary to obtain a sharp melting point, as demonstrated by the higher range observed in purified samples.[7]

Table 2: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Appearance | White to off-white or light yellow crystalline powder | [1][3][5] |

| Melting Point | 213-214 °C; 188-190 °C; 196-203 °C (recrystallized) | [1][5][7] |

| Boiling Point | 380.5 ± 42.0 °C (Predicted) | [1] |

| Solubility | Soluble in ether and alcohols | [1][5] |

| Storage | 4°C, protect from light | |

Synthesis and Purification

The synthesis of this compound can be achieved through various routes. A common and effective method is the Hofmann rearrangement of 4,5-Dichlorophthalimide. This pathway is advantageous due to the accessibility of the starting materials and the generally good yields obtained. The mechanism involves the formation of an intermediate isocyanate, which is subsequently hydrolyzed to yield the final amino acid product.

Synthesis Workflow: Hofmann Rearrangement

The following diagram illustrates the key stages of the synthesis process, from the preparation of the Hofmann reagent to the final product isolation.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis

This protocol is based on the methodology described by ChemicalBook for the Hofmann rearrangement of 4,5-Dichlorophthalimide.[7]

-

Preparation of Sodium Hypobromite (NaOBr) Solution:

-

Cool 75 mL of a 25% aqueous sodium hydroxide solution to 0°C in an ice bath.

-

Slowly add 16.0 g (0.1 mol) of bromine to the cold NaOH solution with continuous stirring until a clear yellow solution is formed. Maintain the temperature at or below 0°C.

-

-

Preparation of the Substrate Solution:

-

Dissolve 21.6 g (0.1 mol) of 4,5-Dichlorophthalimide in 170 mL of a 5% aqueous sodium hydroxide solution.

-

Cool this solution to 0°C.

-

-

Reaction:

-

Slowly add the cold phthalimide solution to the cold NaOBr solution under vigorous stirring.

-

Continue stirring the reaction mixture for 5 minutes at 0°C.

-

Subsequently, heat the mixture to 80°C and maintain this temperature for 2 minutes.

-

-

Isolation of Crude Product:

-

Cool the reaction mixture in an ice bath.

-

Neutralize the solution to a neutral pH using concentrated hydrochloric acid. A precipitate will form.

-

Collect the precipitate by filtration and wash it with ice-cold water.

-

Experimental Protocol: Purification

Purification by recrystallization is crucial for removing impurities and obtaining a product suitable for subsequent applications.

-

Recrystallization:

-

Dissolve the crude product in a minimal amount of a hot mixture of methanol and water.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by filtration, wash with a small amount of cold methanol/water, and dry under vacuum. The expected yield is approximately 14.8 g (72%).[7]

-

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a comprehensive analytical characterization is required. The following protocols are standard methodologies for organic compounds and are designed to be self-validating.

Protocol: Spectroscopic Analysis

The following steps, adapted from standard procedures for similar aromatic compounds, outline a robust workflow for structural verification.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Expected ¹H NMR Features: Two singlets in the aromatic region (due to the substitution pattern) and a broad singlet for the amine (NH₂) protons. The carboxylic acid proton will also appear as a broad singlet, typically downfield.

-

Expected ¹³C NMR Features: Seven distinct carbon signals: four for the substituted aromatic carbons, two for the aromatic C-H carbons, and one for the carboxyl carbon.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the sample with ~200 mg of dry, spectroscopic grade potassium bromide (KBr) until a fine, homogeneous powder is formed. Press the mixture into a thin, transparent pellet using a hydraulic press.[8]

-

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

-

Expected Features: Characteristic peaks for N-H stretching (amine, ~3300-3500 cm⁻¹), a broad O-H stretch (carboxylic acid, ~2500-3300 cm⁻¹), C=O stretching (carboxylic acid, ~1680-1710 cm⁻¹), and C-Cl stretching (~1000-1100 cm⁻¹).

-

-

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Analyze using an electrospray ionization (ESI) mass spectrometer in both positive and negative ion modes.

-

Expected Features: The molecular ion peak [M+H]⁺ or [M-H]⁻ should be observed at m/z corresponding to the molecular weight (206.03). The isotopic pattern characteristic of two chlorine atoms (a cluster of peaks with a specific intensity ratio) will be a key indicator for confirming the elemental composition.

-

Applications in Research and Drug Development

The utility of this compound stems from its multifunctional nature, making it a valuable precursor in several high-value applications.

-

Pharmaceutical and Agrochemical Synthesis: It is a key intermediate in the preparation of various pharmaceuticals and pesticides.[1][5] The amino and carboxylic acid groups provide reactive handles for building more complex molecular architectures. Substituted aminobenzoic acids, as a class, are recognized as important scaffolds in medicinal chemistry, forming the core of drugs with anticancer, anti-inflammatory, and antimicrobial properties.[9]

-

Protein Degrader Building Blocks: A significant modern application is its use as a building block for PROTACs (Proteolysis-Targeting Chimeras) and molecular glues.[2] These advanced therapeutic modalities require specific molecular fragments to bind to target proteins or E3 ligases, and derivatives of this compound can serve as versatile scaffolds in the design of such degraders.

-

Organic Synthesis and Materials Science: Beyond life sciences, it is used as a catalyst in certain organic reactions and in the synthesis of specialized dyes.[1][5]

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care. The following information is derived from its Safety Data Sheet (SDS).[10]

Table 3: GHS Hazard Information

| Category | Information |

|---|---|

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning [10] |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling and Storage Recommendations

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[5]

-

Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.[5]

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light.

-

First Aid: In case of skin contact, wash off immediately with plenty of water. For eye contact, rinse thoroughly with plenty of water and seek medical attention. If inhaled, move the person to fresh air. If swallowed, rinse mouth with water and seek medical help.[10][11]

Conclusion

This compound is a chemical intermediate of significant value, particularly for researchers in drug discovery and organic synthesis. Its defined molecular structure and physicochemical properties, coupled with established synthesis and purification protocols, make it a reliable building block for complex molecular design. Proper analytical characterization is paramount to ensure its suitability for these applications. By adhering to rigorous safety and handling procedures, researchers can confidently and effectively leverage this compound to advance their scientific and developmental goals.

References

- 2-Amino-4,5-dich2-Amino-4,5-dichlorobenzoic Acidlorobenzoic Acid - ChemBK. (2024).

- This compound | 20776-61-8 - Sigma-Aldrich. (n.d.).

- 2-Amino-4, 5-dichlorobenzoic acid, min 96%, 1 gram. (n.d.).

- Benzoic acid, 2-amino-4,5-dichloro- - ChemBK. (2024).

- Specifications of this compound - Capot Chemical. (n.d.).

- This compound - CAS:20776-61-8 - Sunway Pharm Ltd. (n.d.).

- This compound, 98% Purity, C7H5Cl2NO2, 10 grams - CP Lab Safety. (n.d.).

- A Comparative Spectroscopic Analysis of 2- Amino-4-chlorobenzoic Acid and 4-Amino-2 - Benchchem. (n.d.).

- Preparation of 2-amino-5-chlorobenzoic acid - PrepChem.com. (n.d.).

- This compound Safety Data Sheets - Echemi. (n.d.).

- This compound | 20776-61-8 - ChemicalBook. (2025).

- SAFETY DATA SHEET - Aldrich. (2024).

- Safety Data Sheet: 2-Amino-4-chlorobenzoic acid - Carl ROTH. (2024).

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2010).

- 2-Amino-5-chlorobenzoic acid synthesis - ChemicalBook. (n.d.).

- Safety Data Sheet - Angene Chemical. (2024).

- 2-Amino-4-chlorobenzoic acid(89-77-0) 13C NMR spectrum - ChemicalBook. (n.d.).

- 4-Amino-3,5-dichlorobenzoic acid | C7H5Cl2NO2 | CID 42061 - PubChem. (n.d.).

- Synthesis of 3-amino-2,5-dichlorobenzoic acid - PrepChem.com. (n.d.).

- 3 amino 2 5 Dichlorobenzoic acid - SURU Chemical. (n.d.).

- Benzoic acid, 4-amino-2-chloro- - NIST WebBook. (n.d.). Retrieved from National Institute of Standards and Technology website.

- 2-amino-3,5-dichlorobenzoic acid - 2789-92-6, C7H5Cl2NO2 - ChemSynthesis. (2025).

- 4-Amino-3,5-dichlorobenzoic acid 98 56961-25-2 - Sigma-Aldrich. (n.d.).

- 2,5-Dichlorobenzoic Acid: A Key Intermediate for Pesticides and Pharmaceuticals. (2025).

- 2-Amino-5-chlorobenzoic acid | C7H6ClNO2 | CID 12476 - PubChem. (n.d.).

- 2,5-Dichlorobenzoic acid(50-79-3) 13C NMR spectrum - ChemicalBook. (n.d.).

- 19861-63-3|5-Amino-2,4-dichlorobenzoic acid|BLD Pharm. (n.d.).

- Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (n.d.).

- Benzoic acid, 2,4-dichloro- - NIST WebBook. (n.d.). Retrieved from National Institute of Standards and Technology website.

- 2,4-Dichlorobenzoic acid - Wikipedia. (n.d.).

- US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid - Google Patents. (n.d.).

Sources

- 1. chembk.com [chembk.com]

- 2. calpaclab.com [calpaclab.com]

- 3. capotchem.com [capotchem.com]

- 4. This compound - CAS:20776-61-8 - Sunway Pharm Ltd [3wpharm.com]

- 5. chembk.com [chembk.com]

- 6. calpaclab.com [calpaclab.com]

- 7. This compound | 20776-61-8 [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. echemi.com [echemi.com]

- 11. angenechemical.com [angenechemical.com]

synthesis of 2-Amino-4,5-dichlorobenzoic acid from 4,5-dichloroisatin

An In-depth Technical Guide to the Synthesis of 2-Amino-4,5-dichlorobenzoic Acid from 4,5-dichloroisatin

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a robust and efficient method for the synthesis of this compound, a valuable substituted anthranilic acid derivative, commencing from 4,5-dichloroisatin. The core of this transformation lies in the oxidative cleavage of the isatin ring system. This document will delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental protocol, and present critical process parameters in a clear, tabular format. The intended audience for this guide includes researchers, chemists, and professionals in the fields of organic synthesis and drug development who require a practical and scientifically grounded approach to the preparation of this and similar compounds.

Introduction and Significance

Substituted anthranilic acids are a cornerstone in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes. This compound, in particular, serves as a crucial building block for more complex molecules due to its specific pattern of substitution on the aromatic ring. The conversion of substituted isatins to their corresponding anthranilic acids represents a highly effective and environmentally conscious synthetic strategy. This method, which involves the oxidative cleavage of the isatin's α-dicarbonyl moiety, is often preferred due to its operational simplicity, mild reaction conditions, and generally high yields.[1][2][3]

This guide focuses on the specific conversion of 4,5-dichloroisatin to this compound, a reaction that proceeds efficiently under basic conditions with an oxidizing agent such as hydrogen peroxide.

Reaction Mechanism: Oxidative Cleavage of the Isatin Ring

The conversion of isatin and its derivatives to anthranilic acids is achieved through an oxidative C-C bond cleavage. The reaction is typically carried out in a basic medium, which facilitates the initial nucleophilic attack and subsequent ring opening. A plausible mechanism for the oxidation of isatin in the presence of sodium hydroxide (NaOH) and hydrogen peroxide (H₂O₂) is as follows[1][2]:

-

Deprotonation and Nucleophilic Attack: The reaction commences with the deprotonation of the isatin nitrogen by the hydroxide ion (OH⁻). The resulting anion then undergoes nucleophilic attack by the hydroperoxide anion (OOH⁻), which is formed from the reaction of H₂O₂ with NaOH, at the C2-carbonyl carbon.

-

Tetrahedral Intermediate Formation: This attack leads to the formation of a tetrahedral intermediate.

-

Ring Opening and Rearrangement: The intermediate undergoes a rearrangement, leading to the cleavage of the C2-C3 bond of the isatin ring.

-

Decarboxylation and Protonation: Subsequent decarboxylation (loss of CO₂) and protonation during acidic workup yield the final this compound.

Below is a diagrammatic representation of the proposed reaction mechanism.

Caption: Proposed mechanism for the oxidative cleavage of 4,5-dichloroisatin.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of anthranilic acids from substituted isatins.[1][2][3][4]

3.1. Materials and Reagents

| Reagent/Material | Grade | Supplier Recommendation |

| 4,5-Dichloroisatin | ≥98% Purity | Standard Chemical Supply |

| Sodium Hydroxide (NaOH) | ACS Reagent Grade | Standard Chemical Supply |

| Hydrogen Peroxide (H₂O₂) | 30% (w/w) in H₂O | Standard Chemical Supply |

| Hydrochloric Acid (HCl) | Concentrated (37%) | Standard Chemical Supply |

| Deionized Water | High Purity | In-house |

| Buchner Funnel and Filter Paper | --- | Laboratory Standard |

| Magnetic Stirrer and Stir Bar | --- | Laboratory Standard |

| pH Meter or pH Paper | --- | Laboratory Standard |

3.2. Step-by-Step Procedure

-

Preparation of NaOH Solution: In a suitable reaction vessel equipped with a magnetic stir bar, dissolve the required amount of sodium hydroxide in deionized water to create a 5% (w/w) solution. Allow the solution to cool to room temperature.

-

Dissolution of 4,5-Dichloroisatin: To the stirred NaOH solution, add 4,5-dichloroisatin. Stir until the solid is completely dissolved. The solution will likely adopt a dark color.

-

Addition of Hydrogen Peroxide: Slowly add 30% hydrogen peroxide to the reaction mixture dropwise. The addition should be controlled to manage any potential exotherm.

-

Reaction Monitoring: Continue stirring the reaction mixture at room temperature. For substituted isatins, the reaction is typically complete within 15-30 minutes.[1][2] The progress can be monitored by Thin Layer Chromatography (TLC).

-

Product Precipitation: After the reaction is complete, cool the mixture in an ice bath. Slowly add concentrated hydrochloric acid dropwise with continuous stirring to acidify the solution. The this compound will precipitate out of the solution. Monitor the pH and adjust it to a range of 1-3 to ensure complete precipitation.[1][2]

-

Isolation of the Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Washing and Drying: Wash the collected solid with cold deionized water to remove any residual acid and inorganic salts. Dry the product under vacuum or in a desiccator to a constant weight.

3.3. Safety Precautions

-

Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and gloves.

-

Handle concentrated acids and bases in a well-ventilated fume hood.

-

The reaction of hydrogen peroxide can be exothermic. Ensure slow and controlled addition.

Quantitative Data and Reaction Parameters

The following table outlines the typical reaction parameters for this synthesis. Yields for substituted anthranilic acids prepared by this method are generally high, often ranging from 51% to 97%.[1][2]

| Parameter | Value/Range | Rationale |

| Molar Ratio (Isatin:NaOH:H₂O₂) | 1 : 2.5 : 2.5 | Ensures a sufficiently basic medium and an excess of the oxidizing agent. |

| Reaction Temperature | Room Temperature | Mild conditions are sufficient for the reaction to proceed to completion.[1][2] |

| Reaction Time | 15 - 30 minutes | Typically sufficient for complete conversion of the starting material.[1][2] |

| pH for Precipitation | 1 - 3 | Ensures the protonation of the carboxylate and minimizes product solubility.[1][2] |

| Expected Yield | >70% | Based on reported yields for similar substituted isatins.[1][2] |

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the .

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The oxidative cleavage of 4,5-dichloroisatin using sodium hydroxide and hydrogen peroxide is a highly efficient, rapid, and straightforward method for the synthesis of this compound. This approach offers several advantages, including mild reaction conditions, high yields, and operational simplicity, making it an attractive route for both academic research and industrial applications. The detailed protocol and mechanistic insights provided in this guide are intended to enable researchers to reliably and safely perform this valuable chemical transformation.

References

-

Rio, G. F., Silva, B. V., Martinez, S. T., & Pinto, A. C. (2015). Anthranilic acids from isatin: an efficient, versatile and environmentally friendly method. Anais da Academia Brasileira de Ciências, 87(3), 1525-1529. [Link]

-

Rio, G. F., Silva, B. V., Martinez, S. T., & Pinto, A. C. (2015). Anthranilic acids from isatin: an efficient, versatile and environmentally friendly method. Redalyc, 87(3), 1525-1529. [Link]

-

Rio, G. F., Silva, B. V., Martinez, S. T., & Pinto, A. C. (2015). Anthranilic acids from isatin: an efficient, versatile and environmentally friendly method. An Acad Bras Cienc, 87(3), 1525-9. [Link]

-

Li, W., et al. (2021). Tunable Electrosynthesis of Anthranilic Acid Derivatives via a C-C Bond Cleavage of Isatins. The Journal of Organic Chemistry, 86(22), 16008-16015. [Link]

-

Rio, G. F., Silva, B. V., Martinez, S. T., & Pinto, A. C. (2015). Anthranilic acids from isatin: An efficient, versatile and environmentally friendly method. ResearchGate. [Link]

Sources

A Researcher's Comprehensive Guide to the Safe Handling of 2-Amino-4,5-dichlorobenzoic Acid

This guide provides an in-depth technical overview of the safety protocols and handling precautions for 2-Amino-4,5-dichlorobenzoic acid. It is intended for researchers, scientists, and drug development professionals who work with this compound. The information herein is synthesized from authoritative safety data sheets and established laboratory safety practices to ensure a comprehensive understanding of the associated risks and the implementation of effective control measures.

Understanding the Compound: A Profile of this compound

This compound is a chlorinated aromatic amine and carboxylic acid, a chemical structure that warrants a thorough evaluation of its potential hazards. While comprehensive toxicological data for this specific compound is not fully available, the known risks associated with its structural class necessitate a cautious and well-informed approach to its handling.[1]

| Property | Value | Source |

| CAS Number | 20776-61-8 | |

| Molecular Formula | C₇H₅Cl₂NO₂ | |

| Molecular Weight | 206.03 g/mol | |

| Appearance | Brown powder | |

| Melting Point | 213-214 °C | |

| Boiling Point | 380.5 ± 42.0 °C at 760 mmHg | |

| Solubility | Slightly soluble in water |

Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[2]

-

Skin Irritation (Category 2), H315: Causes skin irritation.[2][3]

-

Serious Eye Irritation (Category 2A), H319: Causes serious eye irritation.[2][3]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System, H335: May cause respiratory irritation.[2][3]

The signal word for this compound is Warning .[2] The primary routes of exposure are inhalation of the powder, skin contact, eye contact, and ingestion.[1] The toxicological properties of this substance have not been fully investigated, which underscores the importance of minimizing exposure.[1]

Engineering Controls: The First Line of Defense

The primary principle of chemical safety is to minimize exposure through engineering controls. The causality is simple: if the hazardous substance is contained, the risk of exposure is significantly reduced.

-

Fume Hood: All weighing and handling of powdered this compound must be conducted in a certified chemical fume hood.[4][5] This is to control the inhalation hazard posed by fine powders, which can easily become airborne.[4] The fume hood's constant airflow will capture and exhaust any dust particles, preventing them from entering the researcher's breathing zone.

-

Ventilation: Ensure the laboratory has adequate general ventilation.[3] This helps to dilute any fugitive emissions that may escape primary containment.

Personal Protective Equipment (PPE): The Essential Barrier

Where engineering controls cannot eliminate all risks, Personal Protective Equipment (PPE) provides a crucial barrier between the researcher and the hazardous material. The selection of PPE must be based on a thorough risk assessment.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[1][6] If there is a risk of splashing, a face shield should also be worn.[3] This is to protect against the serious eye irritation this compound can cause.[3]

-

Skin Protection:

-

Respiratory Protection: If working outside of a fume hood is unavoidable, or in the event of a large spill, a NIOSH-approved respirator with a particulate filter (e.g., N95) is required to prevent respiratory tract irritation.[1]

Caption: Emergency first-aid procedures for exposure to this compound.

Spill Response

-

Small Spills:

-

Large Spills:

Waste Disposal

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. [6]Do not allow the material to enter drains or waterways. [3]

Conclusion

This compound presents moderate health hazards that can be effectively managed through a combination of robust engineering controls, appropriate personal protective equipment, and strict adherence to safe handling protocols. A thorough understanding of the potential risks and a commitment to a culture of safety are paramount for all personnel working with this compound. Always consult the most up-to-date Safety Data Sheet from your supplier before use.

References

-

Chemical Emergencies, Exposures, and Spills. (n.d.). Environmental Health and Safety, Florida State University. Retrieved from [Link]

-

First Aid Procedures for Chemical Hazards. (n.d.). National Institute for Occupational Safety and Health (NIOSH), Centers for Disease Control and Prevention (CDC). Retrieved from [Link]

-

Weighing Hazardous Powders in the Laboratory. (n.d.). Environment, Health & Safety, University of California, Berkeley. Retrieved from [Link]

-

Material Safety Data Sheet - 2,4-dichlorobenzoic acid. (n.d.). Oxford Lab Fine Chem LLP. Retrieved from [Link]

-

Chemical splash in the eye: First aid. (n.d.). Mayo Clinic. Retrieved from [Link]

-

Safety Data Sheet for 2-Amino-3,6-dichlorobenzoic acid. (2024). Angene Chemical. Retrieved from [Link]

-

2-Amino-5-chlorobenzoic acid. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]

-

Chemical Eye Burns Treatment. (2024). WebMD. Retrieved from [Link]

-

Rules for the Safe Handling of Chemicals in the Laboratory. (n.d.). Princeton University, Environmental Health & Safety. Retrieved from [Link]

-

Safe Handling Practices for Laboratory Chemicals. (2025). GZ Industrial Supplies. Retrieved from [Link]

-

A Guide to Handling and Storing Chemicals in a Lab. (2021). InterFocus. Retrieved from [Link]

-

Laboratory Chemical Safety and Procedures Manual. (n.d.). University of Lethbridge. Retrieved from [Link]

Sources

- 1. 2-Amino-3,5-dichlorobenzoic acid(2789-92-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. This compound | 20776-61-8 [sigmaaldrich.com]

- 3. angenechemical.com [angenechemical.com]

- 4. ehs.wisc.edu [ehs.wisc.edu]

- 5. oxfordlabchem.com [oxfordlabchem.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. gz-supplies.com [gz-supplies.com]

- 8. artsci.usu.edu [artsci.usu.edu]

- 9. safety.fsu.edu [safety.fsu.edu]

An In-depth Technical Guide to the Solubility of 2-Amino-4,5-dichlorobenzoic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Amino-4,5-dichlorobenzoic acid, a compound of interest in pharmaceutical research and organic synthesis. In the absence of extensive published quantitative solubility data for this specific molecule, this guide establishes a predictive framework based on its physicochemical properties and the known solubility of structurally analogous compounds. We delve into the theoretical principles governing the solubility of substituted benzoic acids, offering a rationale for solvent selection in various applications. Furthermore, this document provides detailed, field-proven experimental protocols for the accurate determination of thermodynamic solubility, ensuring scientific integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding and practical application of solubility principles for this compound and related molecules.

Introduction: Understanding the Molecule

This compound is a multifaceted molecule featuring a carboxylic acid group, an amino group, and two chlorine atoms attached to a benzene ring. This unique combination of functional groups dictates its chemical behavior and, critically, its solubility in different solvent environments. The interplay between the polar, hydrogen-bonding capable amino and carboxylic acid groups, and the non-polar, hydrophobic dichlorinated benzene ring results in a nuanced solubility profile.

A thorough understanding of its solubility is paramount for a variety of applications, including:

-

Drug Development: Solubility is a critical determinant of a drug candidate's bioavailability and formulation feasibility.

-

Organic Synthesis: The choice of solvent is crucial for reaction kinetics, yield, and purification processes.

-

Crystallization Studies: Controlling solubility is fundamental to obtaining desired crystal polymorphs and particle sizes.

This guide will first explore the key physicochemical properties of this compound that influence its solubility. We will then present a qualitative and estimated quantitative overview of its solubility in a range of common organic solvents. Finally, we will provide detailed experimental protocols for researchers to determine the solubility of this compound with high accuracy in their own laboratories.

Physicochemical Properties and Their Impact on Solubility

The solubility of a solid in a liquid is governed by the thermodynamics of the dissolution process, which involves overcoming the lattice energy of the solid and the cohesive forces of the solvent, while establishing new solute-solvent interactions. The key physicochemical properties of this compound are summarized in Table 1.

| Property | Value | Source |

| Molecular Formula | C₇H₅Cl₂NO₂ | [1] |

| Molecular Weight | 206.03 g/mol | [2] |

| Melting Point | 213-214 °C | [3] |

| Appearance | Pale yellow crystalline powder | [1] |

| pKa | Not explicitly found, but expected to be around 2-3 for the carboxylic acid and 2-3 for the aniline-like amino group | Inferred from similar structures |

| LogP | Not explicitly found, but predicted to be moderately lipophilic | Inferred from structure |

The high melting point suggests a stable crystal lattice with significant intermolecular forces that must be overcome for dissolution. The presence of both a hydrogen bond donor (amino group) and a hydrogen bond donor/acceptor (carboxylic acid group) allows for strong self-association in the solid state but also enables interaction with polar, hydrogen-bonding solvents. The two chlorine atoms increase the molecular weight and contribute to the molecule's lipophilicity, while also potentially participating in halogen bonding.

Solubility Profile in Organic Solvents: A Predictive Approach

Qualitative Solubility Predictions

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Due to the presence of the amino and carboxylic acid groups, this compound is expected to exhibit good solubility in these solvents. The solvent molecules can effectively solvate the polar functional groups, breaking the solute-solute interactions in the crystal lattice.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethyl Sulfoxide): These solvents have significant dipole moments and can act as hydrogen bond acceptors. They are expected to be effective at solvating the carboxylic acid and amino groups. Consequently, good to moderate solubility is anticipated in these solvents.

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents lack significant polarity and hydrogen bonding capabilities. The energy required to break the strong intermolecular forces in the solid this compound is unlikely to be compensated by the weak van der Waals interactions with these solvents. Therefore, low solubility is expected.

-

Chlorinated Solvents (e.g., Dichloromethane): While having a dipole moment, dichloromethane is not a strong hydrogen bond acceptor. Its ability to dissolve this compound will be moderate, likely lower than in polar protic or aprotic solvents.

Estimated Quantitative Solubility

Based on the solubility of other substituted benzoic acids, we can provide an estimated solubility of this compound at room temperature (approximately 25 °C). It is crucial to note that these are estimations and should be experimentally verified.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol | High | Strong hydrogen bonding interactions. |

| Ethanol | High | Similar to methanol, with slightly lower polarity. | |

| Polar Aprotic | Acetone | Moderate to High | Good hydrogen bond acceptor. |

| Ethyl Acetate | Moderate | Less polar than acetone. | |

| Dimethyl Sulfoxide (DMSO) | Very High | Highly polar aprotic solvent. | |

| Nonpolar | Toluene | Low | Mismatch in polarity and hydrogen bonding ability. |

| Hexane | Very Low | Highly nonpolar. | |

| Chlorinated | Dichloromethane | Low to Moderate | Moderate polarity, weak hydrogen bond acceptor. |

Experimental Determination of Thermodynamic Solubility

To obtain accurate and reliable solubility data, it is essential to follow a robust experimental protocol. The most widely accepted method for determining the thermodynamic solubility of a compound is the shake-flask method .[4] This method ensures that an equilibrium is reached between the undissolved solid and the saturated solution.

Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the necessary steps to determine the thermodynamic solubility of this compound.

Materials and Equipment:

-

This compound (pure solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with airtight seals

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Protocol Workflow Diagram:

Caption: Workflow for the shake-flask solubility determination method.

Detailed Steps:

-

Preparation:

-

Add an excess amount of solid this compound to a vial. The presence of excess solid is crucial to ensure that the solution reaches saturation.

-

Accurately add a known volume or mass of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixture at a constant speed for a sufficient duration (typically 24 to 72 hours) to ensure that equilibrium is reached. A preliminary experiment can be conducted to determine the time required to reach equilibrium by taking samples at different time points.

-

-

Sampling:

-

After the equilibration period, stop the agitation and allow the excess solid to settle for at least 24 hours in the same temperature-controlled environment.

-

Carefully withdraw a sample of the supernatant using a pipette.

-

Immediately filter the sample through a syringe filter to remove any undissolved microparticles. The first few drops of the filtrate should be discarded to avoid any adsorption effects from the filter membrane.

-

-

Analysis:

-

Accurately dilute the filtered sample with a known volume of a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation:

-

Calculate the solubility (S) using the following formula: S (mg/mL) = (Concentration from analysis (mg/mL)) x (Dilution factor)

-

Analytical Methodologies: The "How" and "Why"

The choice of analytical method depends on the properties of the analyte and the desired accuracy.

High-Performance Liquid Chromatography (HPLC-UV):

-

Why: HPLC is a highly specific and sensitive method that can separate the analyte of interest from any potential impurities or degradation products. This is the gold standard for solubility determination in the pharmaceutical industry.

-

How: A reversed-phase C18 column is typically suitable for a molecule like this compound. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). Detection is achieved by monitoring the UV absorbance at a wavelength where the compound exhibits maximum absorbance (λmax).

UV-Vis Spectrophotometry:

-

Why: This method is simpler and faster than HPLC, but it is less specific. It is suitable for pure compounds in non-absorbing solvents.

-

How: A calibration curve of absorbance versus concentration is first established using standard solutions of this compound in the solvent of interest. The absorbance of the diluted, filtered sample is then measured, and the concentration is determined from the calibration curve. The λmax should be determined prior to creating the calibration curve.

Method Validation Diagram:

Sources

melting point and boiling point of 2-Amino-4,5-dichlorobenzoic acid

An In-Depth Technical Guide to the Physicochemical Characterization of 2-Amino-4,5-dichlorobenzoic Acid: Melting and Boiling Point Determination

Introduction

This compound is a substituted aromatic compound with significant applications as a chemical intermediate in the synthesis of pharmaceuticals, dyes, and pesticides.[1] For researchers and professionals in drug development and chemical synthesis, the precise characterization of this molecule is paramount. Fundamental physical properties, such as melting and boiling points, serve as critical indicators of a substance's identity and purity.[2] An accurately determined melting point, particularly a sharp melting range, provides a reliable benchmark for purity, while the boiling point is essential for developing purification protocols like distillation and for understanding the compound's thermal stability.

This guide provides a comprehensive overview of the theoretical principles and practical methodologies for determining the melting and boiling points of this compound. As a Senior Application Scientist, the focus extends beyond mere procedural steps to include the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.

Compound Profile and Physicochemical Properties

A precise understanding of a compound begins with its fundamental identifiers and properties. The data for this compound is summarized below.

| Property | Value | Source(s) |

| CAS Number | 20776-61-8 | [3][4][5] |

| Molecular Formula | C₇H₅Cl₂NO₂ | [3][5] |

| Molecular Weight | 206.03 g/mol | [5] |

| Appearance | Off-white to light yellow crystalline powder | [5] |

| Melting Point | 213-214 °C | [3] |

| Boiling Point | 380.5 ± 42.0 °C at 760 mmHg (Predicted) | [3] |

Theoretical Principles of Phase Transitions

The melting and boiling points are unique physical constants that depend on the strength of intermolecular forces.

Melting Point

The melting point is the temperature at which a substance's solid and liquid phases are in equilibrium at a given pressure.[2] For a pure crystalline solid, this transition occurs over a very narrow temperature range, often referred to as a "sharp" melting point. The presence of even minor impurities disrupts the crystal lattice structure, typically causing two observable effects: a depression of the melting point and a broadening of the melting range.[2] This phenomenon, known as melting point depression, is a colligative property and is a foundational principle for assessing compound purity in a laboratory setting. A broad melting range for a synthesized batch of this compound would suggest the presence of residual starting materials, solvents, or byproducts.

Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure, leading to a phase transition from liquid to gas.[6][7] This property is heavily influenced by factors such as molecular weight, branching, and the nature of intermolecular forces.[7] this compound possesses strong intermolecular hydrogen bonds due to its carboxylic acid and amino groups, as well as dipole-dipole interactions from the carbon-chlorine bonds, contributing to its high boiling point. It is critical to note that the provided boiling point of 380.5 °C is a predicted value.[3] Many complex organic molecules, especially those with multiple functional groups, may undergo thermal decomposition at temperatures below their atmospheric boiling point.

Experimental Determination Protocols

The following sections detail standardized, field-proven protocols for the determination of melting and boiling points.

Melting Point Determination (Capillary Method)

This method is the most common and reliable technique for determining the melting point of a solid organic compound. It relies on slow, controlled heating of a small, powdered sample packed into a capillary tube.

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. Grinding the crystals ensures uniform packing and efficient heat transfer.[8][9]

-

Capillary Packing: Invert a glass capillary tube (sealed at one end) and press the open end into the powdered sample. Tap the sealed end gently on a hard surface to pack the powder down into a dense column of 2-3 mm in height.[10]

-

Apparatus Setup: Place the packed capillary into the heating block of a melting point apparatus (e.g., a Mel-Temp) or attach it to a thermometer to be immersed in a Thiele tube oil bath.

-

Approximate Determination: Heat the sample rapidly to get a preliminary, approximate melting point. This saves time in the subsequent accurate measurement.

-

Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Begin heating again, but at a slow, controlled rate of 1-2 °C per minute as the temperature approaches the expected melting point.[10]

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the T1-T2 range. For a pure sample, this range should be narrow, such as 213-214 °C.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination (Inverted Capillary Method)

This micro-scale method is suitable for determining the boiling point of small liquid quantities.

Senior Application Scientist Insight: The reported boiling point for this compound is a predicted value of 380.5 °C.[3] Experimentally verifying this at standard atmospheric pressure is highly impractical and likely impossible, as the compound will almost certainly decompose at such a high temperature. The energy required to bring the compound to this temperature would likely break covalent bonds within the molecule itself. Therefore, this protocol is presented for its educational value in boiling point theory. An experimental determination would necessitate vacuum distillation to measure the boiling point at a significantly reduced pressure.

Methodology:

-

Sample Preparation: Place a small amount (a few drops) of the liquid sample into a small-diameter test tube or fusion tube.[6][11]

-

Apparatus Assembly: Place a capillary tube, sealed at one end, into the fusion tube with the open end submerged in the liquid.[6]

-

Heating Setup: Attach the fusion tube to a thermometer and immerse the assembly in a heating bath (such as a Thiele tube filled with high-boiling point oil). The thermometer bulb should be level with the sample.[6]

-

Heating and Observation: Heat the bath gently and uniformly.[6] As the liquid heats, air trapped in the capillary will slowly bubble out.

-

Recording the Boiling Point: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary's open end. At this point, stop heating. The liquid will begin to cool and will be drawn up into the capillary tube. The temperature at which the liquid just begins to enter the capillary is the boiling point. This is the point where the external pressure equals the vapor pressure of the liquid.[6]

References

- 1. chembk.com [chembk.com]

- 2. athabascau.ca [athabascau.ca]

- 3. chembk.com [chembk.com]

- 4. This compound | 20776-61-8 [chemicalbook.com]

- 5. capotchem.com [capotchem.com]

- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. scribd.com [scribd.com]

- 9. byjus.com [byjus.com]

- 10. m.youtube.com [m.youtube.com]

- 11. byjus.com [byjus.com]

The Strategic Role of 2-Amino-4,5-dichlorobenzoic Acid in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

2-Amino-4,5-dichlorobenzoic acid, a halogenated derivative of anthranilic acid, has emerged as a profoundly versatile scaffold in the landscape of medicinal chemistry. The strategic placement of its functional groups—an amine, a carboxylic acid, and two chlorine atoms—imparts a unique combination of reactivity, lipophilicity, and electronic properties that are highly advantageous for drug design. This guide provides a technical exploration of the core applications of this molecule, moving beyond a simple catalog of derivatives to explain the causal chemistry and strategic rationale behind its use. We will dissect its role in the synthesis of privileged heterocyclic structures, its application in developing targeted therapies for oncology and inflammatory diseases, and its emerging potential as a modulator of ion channels. This document is structured to serve as a foundational resource for researchers, offering both high-level strategic insights and detailed, actionable experimental frameworks.

Core Molecular Attributes: A Foundation for Versatility

The utility of this compound in drug discovery is not accidental; it is a direct result of its intrinsic chemical and physical properties. The anthranilic acid core is a well-established "privileged scaffold," a framework known to interact with a wide range of biological targets.[1][2] The addition of the dichloro-substituents further refines its profile in several critical ways:

-

Modulation of Physicochemical Properties: The two chlorine atoms significantly increase the molecule's lipophilicity, which can enhance membrane permeability and improve oral bioavailability. They also act as powerful electron-withdrawing groups, influencing the pKa of the adjacent carboxylic acid and the basicity of the amino group, which are critical parameters for optimizing a drug's pharmacokinetic profile.

-

Halogen Bonding: The chlorine atoms can participate in halogen bonding, a specific and directional non-covalent interaction with electron-donating atoms (like oxygen or nitrogen) in a protein's active site. This can provide an additional anchor point for the ligand, increasing binding affinity and selectivity.

-

Metabolic Stability: The presence of chlorine atoms at the 4- and 5-positions can block potential sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of the resulting drug candidate.

Synthetic Utility: A Gateway to Diverse Chemical Scaffolds

The true power of this compound lies in its synthetic tractability. The ortho-amino-acid arrangement is a classical precursor for a multitude of cyclization reactions, enabling the efficient construction of complex heterocyclic systems that are central to many therapeutic agents.

Diagram 1: Synthetic Versatility of this compound

Caption: Key synthetic transformations and resulting molecular scaffolds.

One of the most significant applications is the synthesis of the quinazolinone ring system.[3][4][5] This bicyclic heterocycle is a cornerstone of many kinase inhibitors. The reaction of an anthranilic acid derivative with reagents like formamide or orthoesters provides a direct and efficient route to this valuable scaffold.[3][6]

Key Therapeutic Applications in Drug Development

The derivatives of this compound have demonstrated significant potential across multiple therapeutic areas. The following sections detail the most prominent examples.

3.1. Anticancer Agents: Targeting Protein Kinases

Protein kinases are a major class of drug targets in oncology, and the quinazolinone scaffold derived from this compound is a validated framework for designing potent and selective kinase inhibitors.[7][8][9] These molecules typically function as ATP-competitive inhibitors, where the heterocyclic core mimics the adenine ring of ATP, and substituents occupy adjacent hydrophobic pockets in the kinase active site.

The dichloro-substituents play a crucial role here, often fitting into specific hydrophobic regions of the ATP-binding pocket, thereby enhancing the potency and selectivity of the inhibitor. Numerous inhibitors for kinases like EGFR, VEGFR, and others have been developed based on this core structure.

Diagram 2: Mechanism of Kinase Inhibition

Caption: Competitive inhibition of a receptor tyrosine kinase by a derivative.

3.2. Anti-inflammatory Agents

Anthranilic acid derivatives, known as fenamates, are a classical group of non-steroidal anti-inflammatory drugs (NSAIDs).[2] Research has extended this principle to new derivatives of this compound, which have been investigated for their ability to modulate key inflammatory pathways.[10][11] These compounds can inhibit the production of pro-inflammatory mediators like prostaglandins by targeting cyclooxygenase (COX) enzymes, or they can suppress the expression of inflammatory cytokines.[12][13][14] The specific substitution patterns on the anthranilic acid core allow for the fine-tuning of activity and selectivity, offering a pathway to develop novel anti-inflammatory agents with potentially improved safety profiles.[15][16]

3.3. Ion Channel Modulators

Ion channels, which are pore-forming membrane proteins that control the flow of ions across cell membranes, are critical drug targets for a range of diseases affecting the nervous, cardiovascular, and respiratory systems.[17][18][19] There is emerging evidence that scaffolds derived from substituted anthranilic acids can modulate the activity of various ion channels, including acid-sensing ion channels (ASICs) and chloride channels.[20][21] The development of potent and selective modulators for these targets is an active area of research, and this compound provides a promising starting point for generating compound libraries for screening against these challenging targets.

Table 1: Summary of Therapeutic Applications

| Therapeutic Area | Primary Target Class | Example Scaffold | Mechanism of Action |

| Oncology | Protein Kinases | Quinazolinones | Competitive ATP Inhibition |

| Inflammation | Cyclooxygenases (COX) | N-Aryl Anthranilates | Inhibition of Prostaglandin Synthesis |

| Neurology/Cardiology | Ion Channels | Amide Derivatives | Allosteric Modulation of Ion Flow |

Foundational Experimental Protocols

To translate the potential of this compound into tangible drug candidates, robust synthetic and screening methodologies are essential. The following protocols provide a self-validating framework for the synthesis of a key derivative class and its subsequent biological evaluation.

4.1. Protocol: Synthesis of an N-Aryl Quinazolinone Derivative

This protocol outlines a two-step process to a common and valuable scaffold.

Step 1: Synthesis of the Benzoxazinone Intermediate

-

Reaction Setup: Suspend this compound (1.0 eq) in acetic anhydride (5.0 eq).

-

Heating: Heat the mixture to reflux (approx. 140 °C) for 2-3 hours. The solid should dissolve, and the solution may change color.

-

Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Isolation: Cool the reaction mixture to room temperature, then place on an ice bath. The product, a benzoxazinone, will precipitate.

-

Purification: Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum. The product is often pure enough for the next step without further purification.

Step 2: Cyclization to the Quinazolinone

-

Reaction Setup: Dissolve the benzoxazinone intermediate (1.0 eq) and a desired primary amine (e.g., aniline, 1.1 eq) in glacial acetic acid.

-

Heating: Heat the mixture to reflux for 4-6 hours.

-

Monitoring: Monitor the progress of the cyclization by TLC or LC-MS.

-

Work-up: After cooling, pour the reaction mixture into ice-cold water. Adjust the pH to neutral (pH ~7) with a saturated sodium bicarbonate solution.

-

Isolation & Purification: The crude quinazolinone product will precipitate. Collect the solid by vacuum filtration. Purify the crude material via column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield the final product.

4.2. Protocol: In Vitro Kinase Inhibition Assay (Luminescent ATP-based)

This assay quantifies the ability of a synthesized compound to inhibit the activity of a target kinase.

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of the test compound (e.g., the synthesized quinazolinone) in 100% DMSO. Create a serial dilution series from this stock.

-

Prepare the reaction buffer, recombinant kinase enzyme, the appropriate substrate, and ATP at their optimal concentrations.

-

-

Assay Execution:

-

In a 384-well white assay plate, add 5 µL of the kinase/substrate mixture to each well.

-